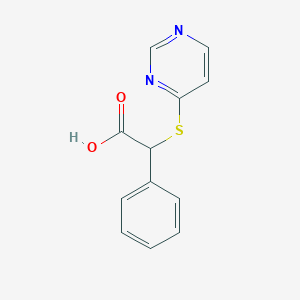

Phenyl(pyrimidin-4-ylsulfanyl)acetic acid

CAS No.:

Cat. No.: VC13317770

Molecular Formula: C12H10N2O2S

Molecular Weight: 246.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O2S |

|---|---|

| Molecular Weight | 246.29 g/mol |

| IUPAC Name | 2-phenyl-2-pyrimidin-4-ylsulfanylacetic acid |

| Standard InChI | InChI=1S/C12H10N2O2S/c15-12(16)11(9-4-2-1-3-5-9)17-10-6-7-13-8-14-10/h1-8,11H,(H,15,16) |

| Standard InChI Key | SMPGUHPUSPHKGC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)SC2=NC=NC=C2 |

Introduction

Phenyl(pyrimidin-4-ylsulfanyl)acetic acid is an organic compound characterized by the presence of a pyrimidine ring and a phenyl group linked through a sulfanyl (-S-) moiety to an acetic acid functional group. This compound falls under the category of substituted acetic acids and is notable for its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of Phenyl(pyrimidin-4-ylsulfanyl)acetic acid typically involves several key steps, including the reaction of pyrimidine derivatives with phenylsulfanyl compounds. For instance, one method includes the reaction of 4,6-dimethyl-pyrimidine-2-thiol with bromoethyl acetate in the presence of a base like sodium acetate, followed by further reactions to form the desired acetic acid derivative.

Biological Activities and Applications

Phenyl(pyrimidin-4-ylsulfanyl)acetic acid has potential applications in medicinal chemistry, particularly in drug discovery and development contexts. Studies have shown that related compounds exhibit varying degrees of biological activity, which can be attributed to their structural features and functional groups.

Characterization Techniques

Relevant analyses for characterizing Phenyl(pyrimidin-4-ylsulfanyl)acetic acid include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Comparison with Related Compounds

Other pyrimidine derivatives, such as [(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid, also exhibit significant biological activities due to their structural features. These compounds are often used in drug design and development due to their ability to interact with biological targets.

| Compound | Structural Features | Biological Activities |

|---|---|---|

| Phenyl(pyrimidin-4-ylsulfanyl)acetic acid | Pyrimidine ring, phenyl group, sulfanyl linkage | Potential applications in medicinal chemistry |

| [(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid | Acetyl, methyl, and phenyl groups on a pyrimidine ring | Enhanced binding affinity due to acetyl and phenyl groups |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume